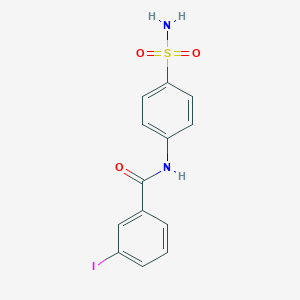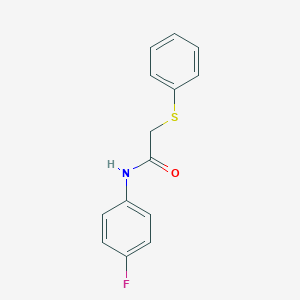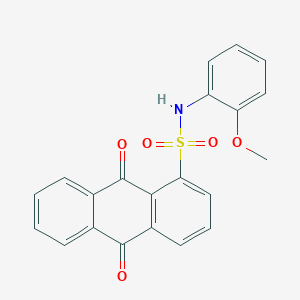
N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide, also known as MDSA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MDSA is a sulfonamide derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) that is widely used in the chemical industry. MDSA has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes that are involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, as well as the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis (programmed cell death), and the inhibition of cancer cell proliferation. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide has several advantages for use in lab experiments, including its high purity and stability, as well as its relatively low toxicity. However, this compound is not widely available and can be expensive to synthesize, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide, including the development of new cancer therapies based on its ability to inhibit cancer cell proliferation. Additionally, this compound may be useful as a fluorescent probe for imaging cellular structures, which could have applications in fields such as cell biology and neuroscience. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Méthodes De Synthèse
N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide can be synthesized using a variety of methods, including the reaction of anthracene-9,10-dione with methoxybenzenesulfonamide in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a yellow solid, which can be purified using column chromatography. Other methods for synthesizing this compound have also been reported in the literature.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide has been studied for its potential applications in a variety of scientific research fields, including cancer treatment, anti-inflammatory therapy, and as a fluorescent probe for imaging cellular structures. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5S/c1-27-17-11-5-4-10-16(17)22-28(25,26)18-12-6-9-15-19(18)21(24)14-8-3-2-7-13(14)20(15)23/h2-12,22H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSIBYJYRZOYMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
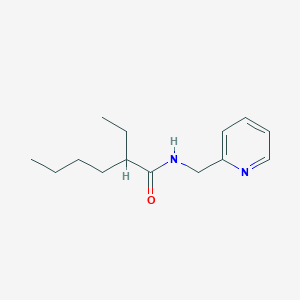
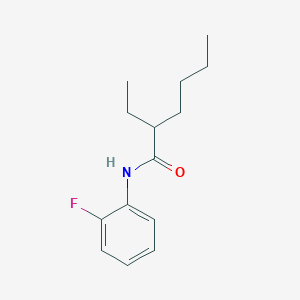
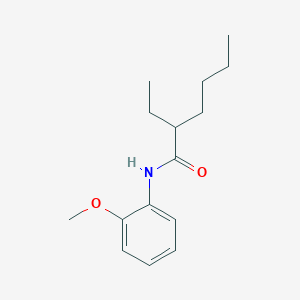
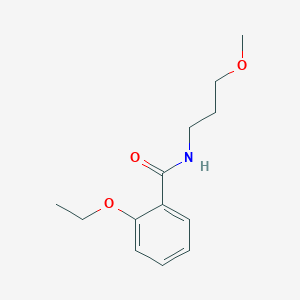
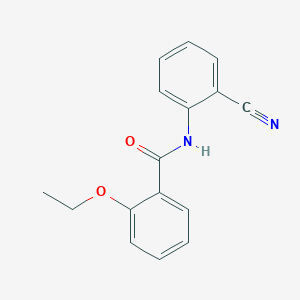
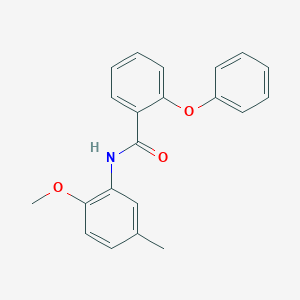

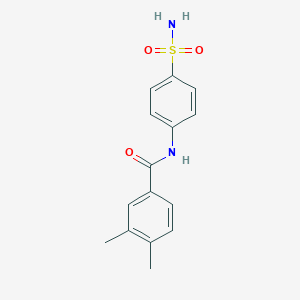

![2-[(4-bromoanilino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B411065.png)
![2-[(3-Oxobenzo[b]thiophen-2-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B411066.png)
